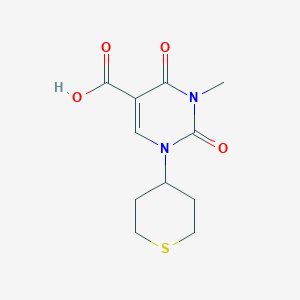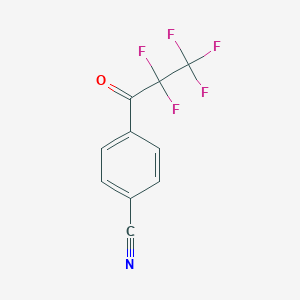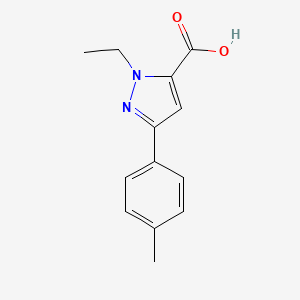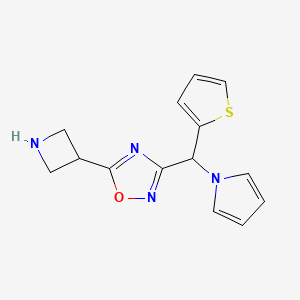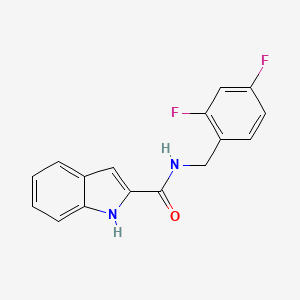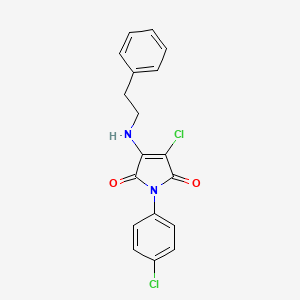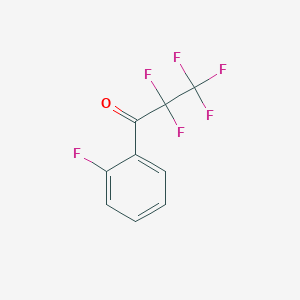
(3,4-Dimethoxy-phenylethynyl)-trimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethoxy-phenylethynyl)-trimethyl-silane is an organic compound that belongs to the class of phenylethynyl derivatives. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an ethynyl group, and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne in the presence of a copper(I) co-catalyst. The general reaction scheme is as follows:
Starting Materials: 3,4-Dimethoxy-iodobenzene and trimethylsilylacetylene.
Catalysts: Palladium(II) acetate and copper(I) iodide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Triethylamine or diisopropylethylamine.
Reaction Conditions: The reaction mixture is typically heated to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
The reaction proceeds as follows:
3,4-Dimethoxy-iodobenzene+TrimethylsilylacetylenePd(II), Cu(I), Basethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or chromatography.
化学反应分析
Types of Reactions
(3,4-Dimethoxy-phenylethynyl)-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of phenylethynyl derivatives with various functional groups.
科学研究应用
(3,4-Dimethoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (3,4-Dimethoxy-phenylethynyl)-trimethyl-silane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different functional groups.
3,4,5-Trimethoxyphenethylamine: A related compound with an additional methoxy group.
Phenylethynyltrimethylsilane: A simpler analogue without methoxy substitutions.
Uniqueness
(3,4-Dimethoxy-phenylethynyl)-trimethyl-silane is unique due to the combination of its methoxy and ethynyl groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in synthetic chemistry and materials science.
属性
分子式 |
C13H18O2Si |
|---|---|
分子量 |
234.37 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18O2Si/c1-14-12-7-6-11(10-13(12)15-2)8-9-16(3,4)5/h6-7,10H,1-5H3 |
InChI 键 |
LYTVGESGELVQRK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C#C[Si](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



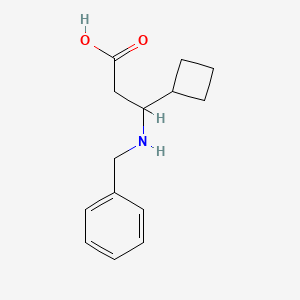
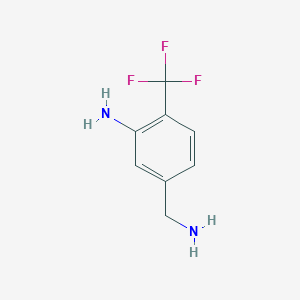
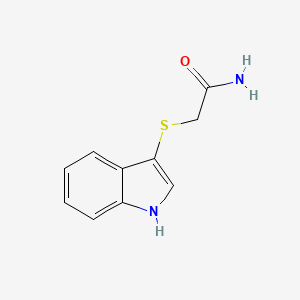
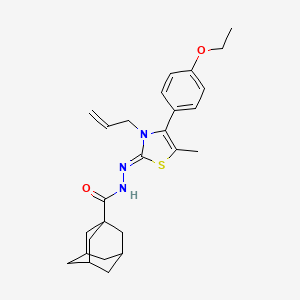
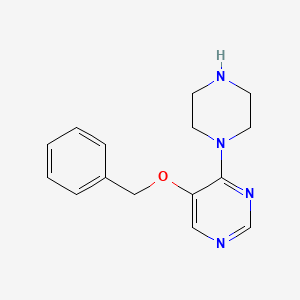
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B14869994.png)
